![molecular formula C11H13N3O2S B2780847 2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-20-7](/img/structure/B2780847.png)
2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a compound that belongs to a class of heterocyclic compounds known as triazines . Triazines are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of similar triazine derivatives has been reported in the literature . For instance, 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)sulfanyl]ethane-1-thiol was synthesized with a yield of 150 mg (23%), appearing as a colorless transparent liquid .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” are not available, triazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Antitumor Properties
1,3,5-Triazines have been studied for their potential antitumor properties. Compounds similar to the one have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The structural analogs of this compound may inhibit tumor growth or proliferation, making them valuable for cancer research.
Aromatase Inhibition
Some 1,3,5-triazines exhibit significant aromatase inhibitory activity . Aromatase is an enzyme that is crucial in the biosynthesis of estrogens. Inhibitors of this enzyme are important in the treatment of estrogen-dependent cancers, such as certain types of breast cancer.
Corticotrophin-Releasing Factor Antagonism
Certain 1,3,5-triazines act as corticotrophin-releasing factor 1 receptor antagonists . These compounds can be useful in studying stress-related disorders and may have therapeutic applications in treating depression and anxiety.
Leukotriene Antagonism
Leukotrienes are inflammatory mediators, and their antagonists can have protective effects against gastric lesions and other inflammatory conditions . The compound could be modified to enhance its activity against leukotriene C4, potentially leading to new anti-inflammatory drugs.
Siderophore-Mediated Drug Applications
Some triazines are investigated for their use as siderophore-mediated drugs . Siderophores are molecules that bind and transport iron in microorganisms. Triazines with siderophore-like properties could be used to deliver drugs in a targeted manner, particularly in treating infections.
Antiparasitic Activity
The structural framework of 1,3,5-triazines has shown in vitro activity against protozoan parasites like Trypanosoma brucei, which causes Human African Trypanosomiasis . Research into compounds like the one you’ve described could lead to new treatments for parasitic diseases.
properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-4-9-12-10(17-6-5-16-2)13-11(15)14(9)7-8/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSQQJHXYMNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCCOC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.